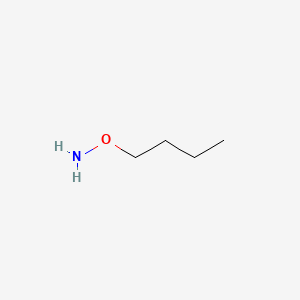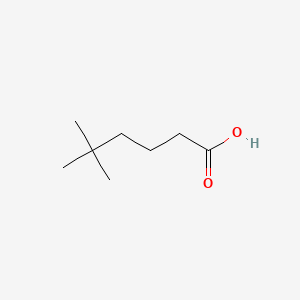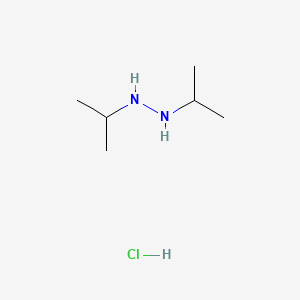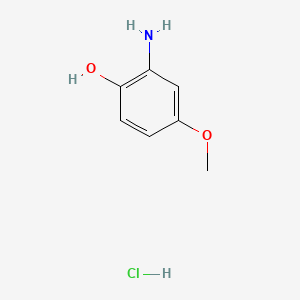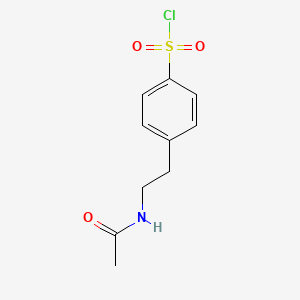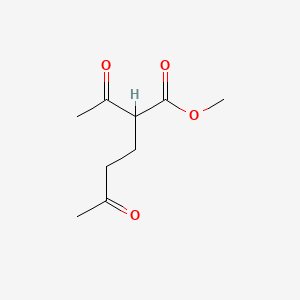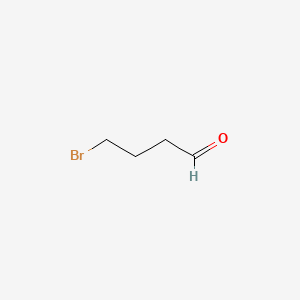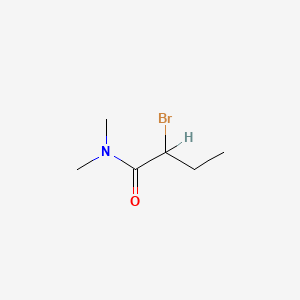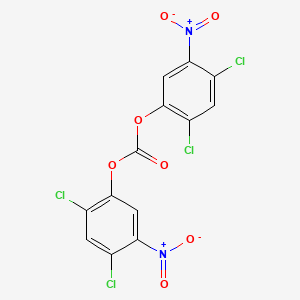![molecular formula C12H17NO2 B1274190 1-(4-{[2-(diméthylamino)éthoxy]phényl}éthan-1-one CAS No. 2079-49-4](/img/structure/B1274190.png)
1-(4-{[2-(diméthylamino)éthoxy]phényl}éthan-1-one
Vue d'ensemble
Description
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group and an ethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety.
Applications De Recherche Scientifique
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Acts as an inhibitor in biochemical assays, particularly in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain biological pathways.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
Mode of Action
Given its structural similarity to other dimethylamino compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding or van der waals forces .
Pharmacokinetics
Its molecular weight (20727 g/mol) and lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
- 1-[4-(Dimethylamino)phenyl]ethanone
- 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol
Comparison: 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is unique due to the presence of both a dimethylamino group and an ethoxy group attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 1-[4-(Dimethylamino)phenyl]ethanone lacks the ethoxy group, which affects its solubility and reactivity in certain reactions .
Propriétés
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAIMRIXNKUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388593 | |
| Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-49-4 | |
| Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
